molecular formula C12H9N3O2S3 B2365031 2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 477846-18-7

2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2365031
CAS RN: 477846-18-7
M. Wt: 323.4
InChI Key: IGJJUVLIDRTLRU-UHFFFAOYSA-N
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Description

This compound, also known as 2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione, has a molecular weight of 324.43 . It is also known by its IUPAC name, 2-(2-((5-mercapto-1H-1lambda3,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N3O2S3/c16-9-7-3-1-2-4-8(7)10(17)15(9)5-6-19-12-14-13-11(18)20-12/h1-4,20H,5-6H2,(H,13,18) .


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28 C .

Future Directions

Given the potential activity of similar compounds against Mycobacterium tuberculosis , future research could explore the anti-tubercular activity of this compound. Further studies could also investigate its potential applications in other areas of medicinal chemistry.

properties

IUPAC Name

2-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S3/c16-9-7-3-1-2-4-8(7)10(17)15(9)5-6-19-12-14-13-11(18)20-12/h1-4H,5-6H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJJUVLIDRTLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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